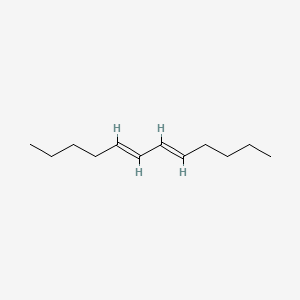
(5E,7E)-dodeca-5,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E,7E)-dodeca-5,7-diene is an organic compound belonging to the class of medium-chain hydrocarbons It is characterized by the presence of two conjugated double bonds at the 5th and 7th positions of a 12-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-dodeca-5,7-diene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis. This method uses a catalyst, often a transition metal complex, to facilitate the exchange of alkylidene groups between olefins, resulting in the formation of the diene. The reaction conditions are optimized to achieve high yields and selectivity.
化学反応の分析
Types of Reactions
(5E,7E)-dodeca-5,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), radical initiators.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
科学的研究の応用
(5E,7E)-dodeca-5,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and lubricants.
作用機序
The mechanism by which (5E,7E)-dodeca-5,7-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes.
類似化合物との比較
Similar Compounds
(3E,5E,7E)-nona-1,3,5,7-tetraene: A related polyene with similar structural features but a shorter carbon chain.
(5Z,7E,9)-decatrien-2-one: Another compound with conjugated double bonds, known for its strong pineapple aroma.
Uniqueness
(5E,7E)-dodeca-5,7-diene is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and physical properties. These features make it valuable for various applications and distinguish it from other similar compounds.
特性
CAS番号 |
30651-68-4 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
(5E,7E)-dodeca-5,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+ |
InChIキー |
ZARLDNIZTZBEDV-WGDLNXRISA-N |
異性体SMILES |
CCCC/C=C/C=C/CCCC |
正規SMILES |
CCCCC=CC=CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


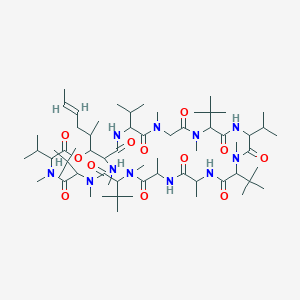
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
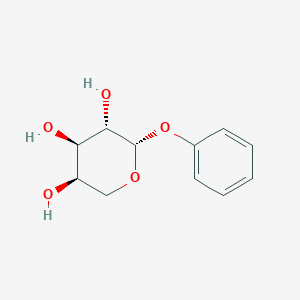
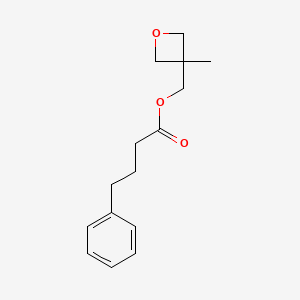
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)

![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
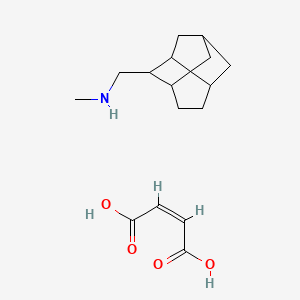


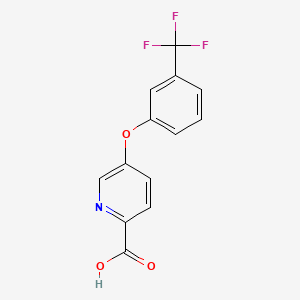
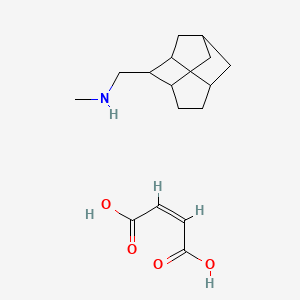
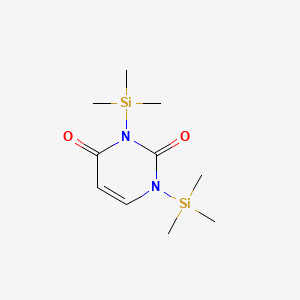
![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
